4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is a complex organic compound that features a triazole ring substituted with a nitrophenyl group and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of Pyridine Rings: The pyridine rings are attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
Mechanism of Action
The mechanism of action of 4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can coordinate to metal centers, influencing the electronic environment and reactivity of the metal catalyst.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.
Pyridine Derivatives: Compounds with pyridine rings attached to different functional groups.
Uniqueness
4,4’-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine is unique due to the combination of its triazole ring, nitrophenyl group, and pyridine rings. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
55391-39-4 |
---|---|
Molecular Formula |
C19H14N6O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[1-[(4-nitrophenyl)methyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H14N6O2/c26-25(27)17-3-1-14(2-4-17)13-24-19(16-7-11-21-12-8-16)22-18(23-24)15-5-9-20-10-6-15/h1-12H,13H2 |
InChI Key |
RSQQGABUCZLCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.